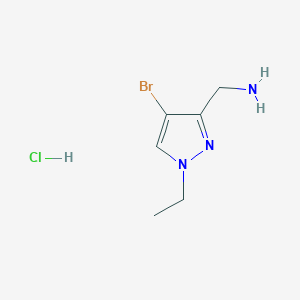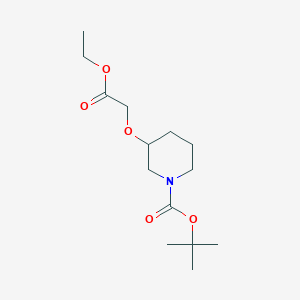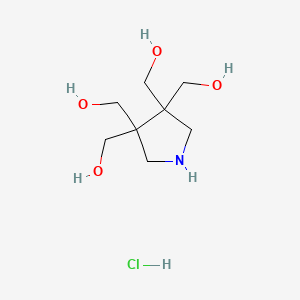![molecular formula C20H26N2OS B2914728 1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-70-8](/img/structure/B2914728.png)
1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol, also known as MPSP, is a chemical compound that has been extensively studied for its potential use in pharmaceutical research. MPSP is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the body. This makes it a promising candidate for the treatment of various disorders, including hypertension, anxiety, and heart failure. In
Applications De Recherche Scientifique
Catalysis and Synthesis
- Sulfuric acid derivatives have been utilized as recyclable catalysts for the synthesis of complex organic compounds, demonstrating the potential of sulfur-containing compounds in facilitating chemical reactions and improving yields (Tayebi et al., 2011).
Antimicrobial Activity
- Novel structures derived from benzimidazole scaffolds, incorporating sulfur linkages, have shown potent and selective activities against the gastric pathogen Helicobacter pylori, indicating the potential therapeutic applications of sulfur-containing compounds in combating bacterial infections (Carcanague et al., 2002).
Material Science
- Schiff bases incorporating sulfur atoms have been studied for their corrosion inhibition properties on mild steel in acidic environments, suggesting applications of sulfur-containing compounds in material protection and preservation (Behpour et al., 2008).
- Copper metal–organic systems based on sulfur-containing ligands have been constructed, demonstrating the utility of such compounds in designing new materials with potential applications in catalysis, gas storage, and separation technologies (Dai et al., 2009).
Neuroprotection and Antidepressant Activity
- Compounds related to the synthesis of antidepressant drugs have been developed using microbial reductases, highlighting the relevance of sulfur-containing compounds in medicinal chemistry for the development of new therapeutic agents (Choi et al., 2010).
Propriétés
IUPAC Name |
1-(3-methylphenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18/h2-9,14,19,23H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDVXZSZJMISRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2914650.png)




![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914655.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2914656.png)





![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide](/img/structure/B2914666.png)